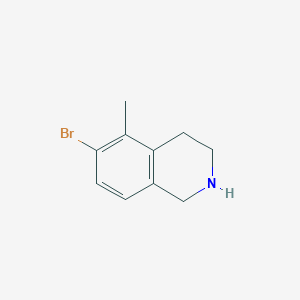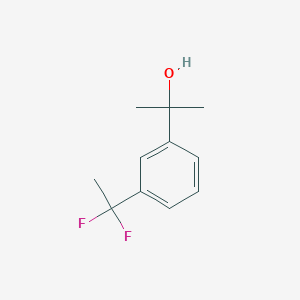
2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol
Vue d'ensemble
Description
2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol, also known as DF-2, is a chemical compound that has shown promising results in scientific research. This compound belongs to the family of phenylpropanoids and is synthesized using a specific method.
Mécanisme D'action
The mechanism of action of 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol is not fully understood. However, it has been suggested that 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol may exert its effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol has also been found to inhibit the production of pro-inflammatory cytokines and promote the activation of antioxidant enzymes.
Biochemical and Physiological Effects:
2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol has been shown to have various biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and promoting the activation of antioxidant enzymes. 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol also has analgesic effects and can alleviate pain in animal models. Additionally, 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol has been found to have neuroprotective effects and can protect against neuronal damage in various neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol also has a low toxicity profile and can be administered orally or intravenously. However, there are some limitations to using 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol in lab experiments. It is not water-soluble, which can limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol and its potential side effects.
Orientations Futures
There are several future directions for the study of 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol. One area of research is the development of 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol as a potential therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and viral infections. Additionally, more research is needed to understand the mechanism of action of 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol and its potential side effects. 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol can also be used as a starting point for the development of new compounds with improved efficacy and safety profiles. Finally, 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol can be used as a tool for the study of various signaling pathways and their role in disease pathogenesis.
Conclusion:
In conclusion, 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol is a promising chemical compound that has shown potential therapeutic applications in various diseases. It is synthesized using a specific method and has been studied extensively for its anti-inflammatory, analgesic, and neuroprotective effects. 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol has also been found to have anticancer and antiviral activity. While there are some limitations to using 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol in lab experiments, it has several advantages and can be used as a starting point for the development of new compounds. Future research on 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol can lead to the development of new therapies for various diseases.
Applications De Recherche Scientifique
2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol has also been found to have anticancer activity and can inhibit the growth of tumor cells in vitro and in vivo. Additionally, 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol has been shown to have antiviral activity against the influenza virus.
Propriétés
IUPAC Name |
2-[3-(1,1-difluoroethyl)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O/c1-10(2,14)8-5-4-6-9(7-8)11(3,12)13/h4-7,14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLXVYIMHXUVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)C(C)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



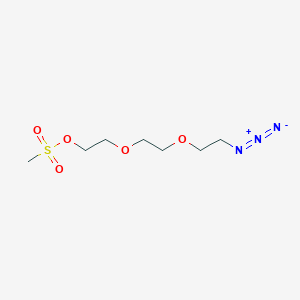
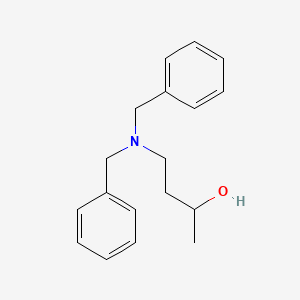
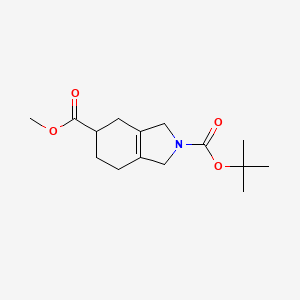
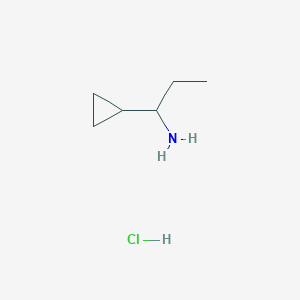

![Octahydro-2H-pyrido[4,3-b]morpholin-3-one](/img/structure/B3323958.png)
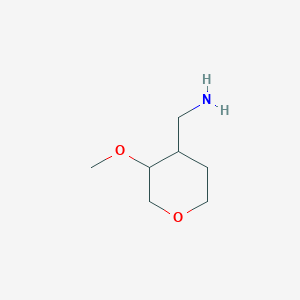
![7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B3323986.png)

